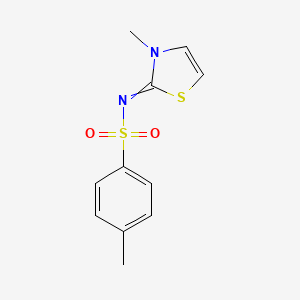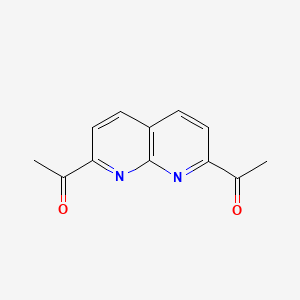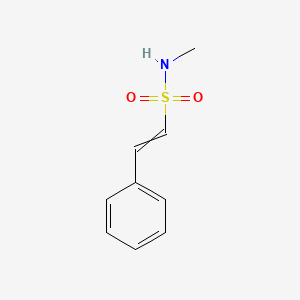![molecular formula C12H11NO3 B11724771 3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11724771.png)
3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione is a heterocyclic compound that features a spiro linkage between a naphthalene ring and an oxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione typically involves the reaction of naphthalene derivatives with oxazolidine precursors under specific conditions. One common method involves the use of oxalyl chloride as a reagent to facilitate the formation of the spiro linkage . The reaction is usually carried out in an organic solvent such as toluene, with the addition of a catalytic amount of p-toluenesulfonic acid to promote the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives and modified oxazolidine rings, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione exerts its effects is largely dependent on its interaction with molecular targets. The spiro linkage and the presence of both naphthalene and oxazolidine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. Detailed studies on its binding affinities and molecular interactions are necessary to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-1H-spiro[naphthalene-2,2’-thiazolidin]-4’-one: This compound features a thiazolidine ring instead of an oxazolidine ring.
3,4-Dihydro-1H-spiro[naphthalene-2,2’-thiazolidine] hydrochloride: Similar structure but with a hydrochloride salt form.
Uniqueness
3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione is unique due to the presence of the oxazolidine ring, which imparts different chemical and biological properties compared to its thiazolidine counterparts
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
spiro[1,3-oxazolidine-4,3'-2,4-dihydro-1H-naphthalene]-2,5-dione |
InChI |
InChI=1S/C12H11NO3/c14-10-12(13-11(15)16-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H,13,15) |
Clé InChI |
XLMLWCKRUXEQDD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC3=CC=CC=C31)C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11724690.png)

![2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid](/img/structure/B11724697.png)

![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B11724706.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724712.png)
![6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11724715.png)

![(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11724730.png)

![(1S,3S,4S,7S,8S,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B11724740.png)


![Imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B11724769.png)
